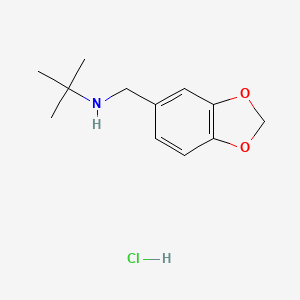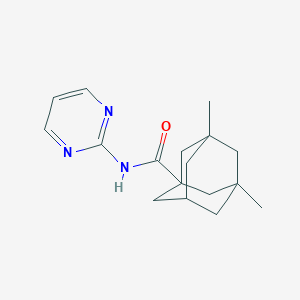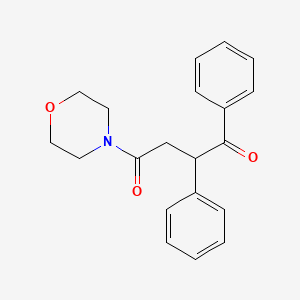![molecular formula C21H14BrN3O B5429724 3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5429724.png)
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that belongs to the quinazolinone family. It was first synthesized in the early 2000s and has since gained attention due to its potential for use in scientific research.
Applications De Recherche Scientifique
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been shown to have potential for use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the formation of new blood vessels that tumors rely on for growth and survival.
Mécanisme D'action
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of several kinases, including Akt and ERK, which play crucial roles in promoting cell proliferation and survival. This compound also inhibits the activity of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and minimal side effects in animal studies. It has been shown to be well-tolerated by mice at doses up to 100 mg/kg/day. This compound has also been found to have pharmacokinetic properties that make it suitable for use in vivo, including good solubility and stability.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has been found to have high purity and yield. This compound has also been shown to have low toxicity and minimal side effects in animal studies, making it a safe and reliable compound for use in in vitro and in vivo experiments. However, one limitation of this compound is that it may not be effective against all types of cancer cells. Further research is needed to determine its efficacy against different cancer types.
Orientations Futures
There are several future directions for research on 3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of new analogs with improved potency and selectivity. Another area of research is the investigation of the combination of this compound with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways involved in cancer progression. Overall, this compound has significant potential for use in scientific research and may have important implications for the development of new cancer therapies.
Méthodes De Synthèse
3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 4-bromobenzaldehyde and 3-pyridinecarboxaldehyde to form the intermediate 3-(4-bromophenyl)-2-(3-pyridinyl)acrylonitrile. This intermediate is then cyclized using ammonium acetate to form the final product, this compound. The synthesis method has been optimized to produce high yields and purity.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O/c22-16-8-10-17(11-9-16)25-20(12-7-15-4-3-13-23-14-15)24-19-6-2-1-5-18(19)21(25)26/h1-14H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNNPJSMWQXPW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429649.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B5429652.png)
![4-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5429653.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5429660.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5429661.png)
![3-(diphenylmethyl)-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5429663.png)
![8-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5429665.png)


![7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5429687.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5429695.png)

![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429732.png)
![7-(3-chlorophenyl)-4-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5429743.png)